(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3-azidopropanoyl group at the 1-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes.
Introduction of the 3-Azidopropanoyl Group: The azidopropanoyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an azide ion.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity . The carboxylic acid group can interact with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the azidopropanoyl group, which allows for specific chemical modifications and interactions not possible with other pyrrolidine derivatives .
Properties
IUPAC Name |
(2R)-1-(3-azidopropanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-11-10-4-3-7(13)12-5-1-2-6(12)8(14)15/h6H,1-5H2,(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYDNOKHJQMLKX-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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